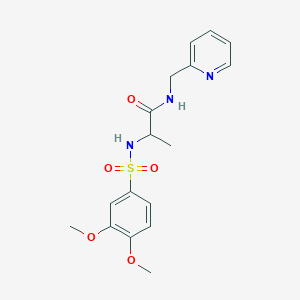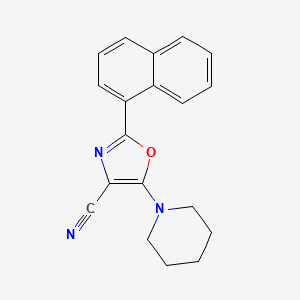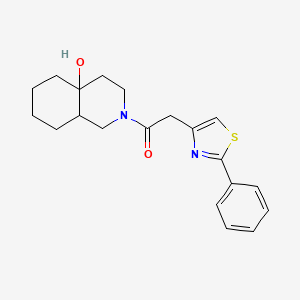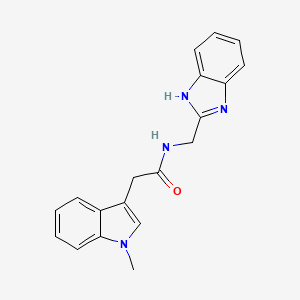![molecular formula C16H11Cl2NOS B11131706 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11131706.png)
3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene ring, along with the chloro and methyl substituents, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of Substituents: The chloro and methyl substituents can be introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
- 3-Chloro-N-(3-bromophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
- 3-Chloro-N-(3-chlorophenyl)-5-methylbenzo[b]thiophene-2-carboxamide
Uniqueness
3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H11Cl2NOS |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NOS/c1-9-5-6-12-13(7-9)21-15(14(12)18)16(20)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,19,20) |
InChI Key |
FSASROMBCHWZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11131634.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131638.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11131652.png)
![6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11131660.png)


![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11131678.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131689.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B11131692.png)
![trans-4-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11131696.png)
![5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide](/img/structure/B11131698.png)

![2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B11131735.png)
